Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride
Overview
Description
Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of diazepanes This compound is characterized by a cyclopropyl group attached to a 1,4-diazepane ring, with a methanone group and hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride typically involves the reaction of cyclopropylamine with 1,4-diazepan-1-ylmethanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The product is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropyl(1,4-diazepan-1-yl)methanone oxide.
Reduction: Formation of cyclopropyl(1,4-diazepan-1-yl)methanol.
Substitution: Formation of substituted cyclopropyl(1,4-diazepan-1-yl)methanone derivatives.
Scientific Research Applications
Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(4-fluorophenyl)methanone hydrochloride
- Cyclopropyl(4-methylphenyl)methanone hydrochloride
- Cyclopropyl(4-chlorophenyl)methanone hydrochloride
Uniqueness
Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties compared to other cyclopropyl methanone derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
cyclopropyl(1,4-diazepan-1-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-2-3-8)11-6-1-4-10-5-7-11;/h8,10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCVUGQQNLPLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428443-88-2 | |
Record name | Methanone, cyclopropyl(hexahydro-1H-1,4-diazepin-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428443-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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